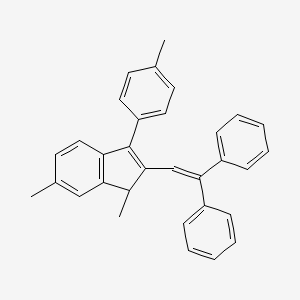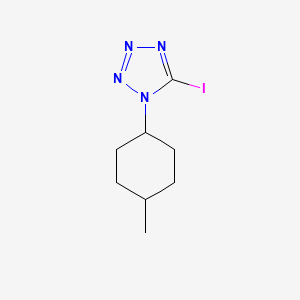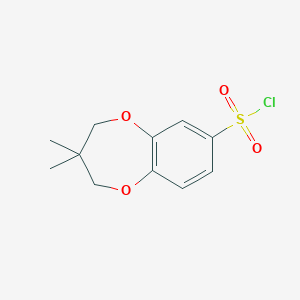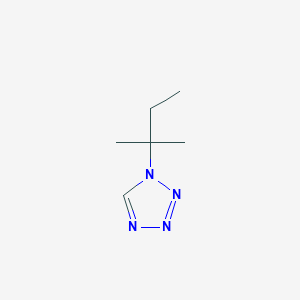![molecular formula C29H19N3O2 B14193020 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile CAS No. 865756-46-3](/img/structure/B14193020.png)
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzonitrile core with two ethynyl-linked pyridine groups, making it a versatile ligand in coordination chemistry and a valuable component in material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira cross-coupling reaction, which is used to form the ethynyl linkages between the pyridine and phenoxy groups. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere, usually in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The pyridine and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
科学的研究の応用
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting catalytic activity and reactivity. The compound’s structure allows it to form stable complexes, which can be utilized in various catalytic and material applications .
類似化合物との比較
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Similar in structure but lacks the ethynyl linkages, affecting its coordination properties.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Features ethenyl instead of ethynyl linkages, leading to different electronic and steric properties.
Uniqueness
4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is unique due to its ethynyl linkages, which provide rigidity and enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise control over molecular geometry and electronic properties.
特性
CAS番号 |
865756-46-3 |
|---|---|
分子式 |
C29H19N3O2 |
分子量 |
441.5 g/mol |
IUPAC名 |
4-[2-[2,6-bis(2-pyridin-4-ylethynyl)phenoxy]ethoxy]benzonitrile |
InChI |
InChI=1S/C29H19N3O2/c30-22-25-6-10-28(11-7-25)33-20-21-34-29-26(8-4-23-12-16-31-17-13-23)2-1-3-27(29)9-5-24-14-18-32-19-15-24/h1-3,6-7,10-19H,20-21H2 |
InChIキー |
JWLPRBWTKUXAMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C#CC2=CC=NC=C2)OCCOC3=CC=C(C=C3)C#N)C#CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)


